molecular formula C6H12FN B1485466 (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine CAS No. 2166255-77-0

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine

Cat. No.: B1485466
CAS No.: 2166255-77-0
M. Wt: 117.16 g/mol
InChI Key: RDPWAVIPPRFRLL-PHDIDXHHSA-N
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Description

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which is subjected to a series of reactions to introduce the fluorine and amine groups.

    Amine Introduction: The amine group is introduced through reductive amination, where the ketone is first converted to an imine, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

    Substitution: Ammonia (NH₃), thiols (R-SH)

    Addition: Alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted amines or thiols.

Scientific Research Applications

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine functionality.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.

    Biological Studies: The compound can be used in studies involving enzyme-substrate interactions and receptor binding due to its chiral nature.

    Industrial Applications: It can be employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole-dipole interactions. The amine group can participate in protonation-deprotonation equilibria, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-fluorocyclopentan-1-amine: Similar structure but lacks the methyl group.

    (1R,2R)-N-methylcyclopentan-1-amine: Similar structure but lacks the fluorine atom.

    (1R,2R)-2-fluoro-N-ethylcyclopentan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-8-6-4-2-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWAVIPPRFRLL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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